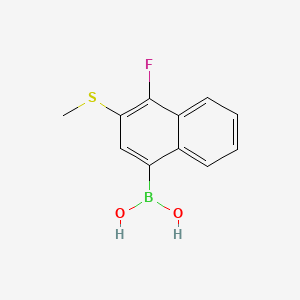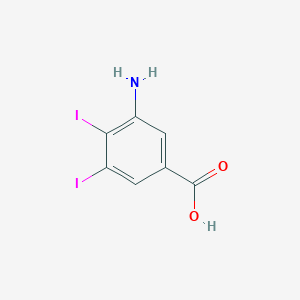
Lenalidomide-PEG1-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-PEG1-propargyl is a compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. Lenalidomide is widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-inflammatory, anti-angiogenic, and immunomodulatory properties . The addition of PEG and propargyl groups enhances the compound’s solubility, stability, and potential for bioconjugation, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-PEG1-propargyl involves several key steps. Initially, lenalidomide is synthesized through a series of reactions starting from methyl 2-methyl-3-nitrobenzoate . The nitro group is reduced using iron powder and ammonium chloride, followed by bromination and cyclization to form lenalidomide .
For the PEG1-propargyl component, heterobifunctional PEG derivatives are synthesized by modifying commercially available PEG with an α-hydroxyl group and an ω-carboxyl group . The carboxyl group is then converted to a propargyl group, and the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate . Finally, lenalidomide is conjugated with PEG1-propargyl through a click chemistry reaction, typically involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing environmental impact. Green chemistry principles, such as using non-toxic solvents and catalysts, are often employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Iron powder and ammonium chloride are typical reducing agents.
Substitution: Nucleophiles such as azides or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azide or thiol-substituted derivatives.
Applications De Recherche Scientifique
Lenalidomide-PEG1-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
Lenalidomide-PEG1-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell proliferation.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the proteasome.
Comparaison Avec Des Composés Similaires
Lenalidomide-PEG1-propargyl is unique due to its combination of lenalidomide’s therapeutic properties with the enhanced solubility and stability provided by PEG and the reactive propargyl group. Similar compounds include:
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory effects but with higher toxicity.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects compared to lenalidomide.
Lenalidomide derivatives: Various derivatives with modifications at different positions to enhance selectivity and reduce side effects.
This compound stands out due to its potential for bioconjugation and targeted drug delivery, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C18H19N3O4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-[3-oxo-7-(2-prop-2-ynoxyethylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O4/c1-2-9-25-10-8-19-14-5-3-4-12-13(14)11-21(18(12)24)15-6-7-16(22)20-17(15)23/h1,3-5,15,19H,6-11H2,(H,20,22,23) |
Clé InChI |
UPOUEJFZDCLRDN-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)




![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)




